molecular formula C17H15ClN2O B2782439 2-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide CAS No. 852136-39-1

2-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide

Cat. No. B2782439
CAS RN: 852136-39-1
M. Wt: 298.77
InChI Key: ORKWFWYULKLHFK-UHFFFAOYSA-N
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Description

2-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. It has shown promising results in preclinical studies as a potential cancer therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

2-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide and its derivatives are often explored for their potential in various scientific applications due to their structural uniqueness. Research into similar compounds has involved detailed synthesis and characterization processes. For instance, a study on the synthesis and characterization of related benzamide compounds, employing spectroscopic techniques and X-ray crystallography, has shown that these compounds can exhibit antibacterial activity against both gram-positive and gram-negative bacteria (Adam et al., 2016).

Electrochemical Studies

Electrochemical studies, such as the oxidation of indapamide (a diuretic with a structurally similar indole moiety), in aqueous alcoholic media, have been conducted to understand the electrochemical properties of these compounds. Such studies provide insights into their chemical behavior and potential applications in biosensors or pharmaceuticals (Legorburu, Alonso, & Jiménez, 1996).

Enantioselective Synthesis

The enantioselective synthesis of fused indolines and spiro-indolines from indole-3-yl-benzamides has been demonstrated, highlighting the potential for creating compounds with significant stereochemical complexity. Such processes could lead to the development of novel pharmaceuticals with specific biological activities (Yin & You, 2013; Yin & You, 2014).

Anti-inflammatory and Anticancer Applications

Research into indolyl azetidinones, which are related to the compound , has shown that these compounds possess anti-inflammatory activities. Some of these compounds have demonstrated activity comparable to non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications (Kalsi, Shrimali, Bhalla, & Barthwal, 1990). Additionally, derivatives of similar compounds have shown pro-apoptotic effects on cancer cell lines, indicating potential for anticancer therapy development (Yılmaz et al., 2015).

Photocatalytic Applications

Studies have also explored the photocatalytic degradation of contaminants using compounds with similar structures as catalysts. This research area could provide insights into environmental applications, such as the degradation of persistent organic pollutants (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

properties

IUPAC Name

2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c1-11-8-13-9-12(6-7-16(13)20-11)10-19-17(21)14-4-2-3-5-15(14)18/h2-9,20H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKWFWYULKLHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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